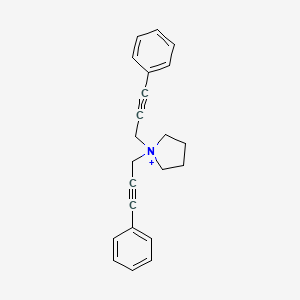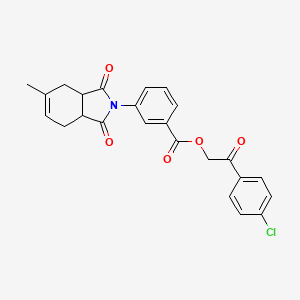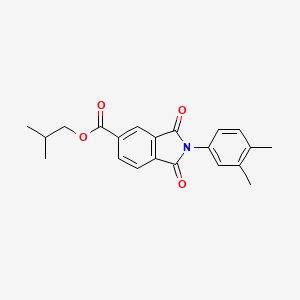
1,1-Bis(3-phenylprop-2-yn-1-yl)pyrrolidinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(3-phenylprop-2-yn-1-yl)pyrrolidinium is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinium core substituted with two 3-phenylprop-2-yn-1-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(3-phenylprop-2-yn-1-yl)pyrrolidinium typically involves the reaction of pyrrolidine with 3-phenylprop-2-yn-1-yl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(3-phenylprop-2-yn-1-yl)pyrrolidinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne groups to alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and bases like sodium hydride for substitution reactions. Reaction conditions typically involve organic solvents such as dichloromethane or tetrahydrofuran, with temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield carbonyl or carboxyl derivatives, while reduction can produce fully saturated alkanes. Substitution reactions can introduce various functional groups at the benzylic positions, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
1,1-Bis(3-phenylprop-2-yn-1-yl)pyrrolidinium has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 1,1-Bis(3-phenylprop-2-yn-1-yl)pyrrolidinium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-phenylprop-2-ynyl)pyrrolidine: This compound shares a similar structure but with only one 3-phenylprop-2-yn-1-yl group attached to the pyrrolidine core.
1-Phenylprop-2-yn-1-yl acetate: Another related compound with an acetate group instead of the pyrrolidinium core.
Uniqueness
1,1-Bis(3-phenylprop-2-yn-1-yl)pyrrolidinium is unique due to its dual substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C22H22N+ |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
1,1-bis(3-phenylprop-2-ynyl)pyrrolidin-1-ium |
InChI |
InChI=1S/C22H22N/c1-3-11-21(12-4-1)15-9-19-23(17-7-8-18-23)20-10-16-22-13-5-2-6-14-22/h1-6,11-14H,7-8,17-20H2/q+1 |
InChI-Schlüssel |
BSIIBCCVRXMNQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[N+](C1)(CC#CC2=CC=CC=C2)CC#CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-methoxybenzyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625196.png)

![Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11625215.png)

![2-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11625223.png)
![N-[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]hydroxylamine](/img/structure/B11625226.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-(2,4-dimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B11625231.png)
![Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11625233.png)

![3,5-Pyridinedicarboxylicacid,4-[5-(3-bromophenyl)-2-furanyl]-1,4-dihydro-2,6-dimethyl-,diethylester](/img/structure/B11625237.png)
![(6Z)-6-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11625256.png)
![3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11625260.png)
![(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11625268.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11625277.png)
